(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
Description
(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a fused isoxazole-pyridine core (dihydroisoxazolo[4,5-c]pyridine) linked to a thiophene moiety via a methanone bridge.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(8-2-4-16-7-8)13-3-1-10-9(6-13)5-12-15-10/h2,4-5,7H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFESAZQAEOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves a multi-step reaction. Starting from a suitable pyridine derivative, the key steps usually include the formation of the isoxazole ring, followed by thiophene substitution. Typical conditions may include the use of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production would likely follow an optimized version of the laboratory synthesis, prioritizing yield and purity. Automation and continuous flow processes could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes: (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various chemical reactions such as:
Oxidation: Converts the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: May lead to the opening of the isoxazole ring or modification of the thiophene ring.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the thiophene ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation Reagents: m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogens, Grignard reagents.
Major Products Formed from These Reactions:
Scientific Research Applications
In Chemistry: The compound's heterocyclic structure makes it a valuable scaffold in the synthesis of novel chemical entities.
In Biology: It has shown potential as a pharmacophore in the development of new drugs, especially in targeting specific enzymes or receptors.
In Medicine: Research has indicated its potential in developing treatments for neurological disorders due to its activity at certain biological targets.
In Industry: Due to its unique chemical properties, it can be used in the synthesis of advanced materials or as an intermediate in the production of other high-value chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptor proteins. Its mechanism often involves binding to the active site of these targets, thereby modulating their activity. This interaction is mediated by its unique chemical structure, which allows it to form specific interactions with these biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole and Isoxazole Derivatives
Compounds with oxazole or isoxazole cores are frequently explored for their bioactivity. For example:
- (R)-3-Amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-fluorophenyl)butane-1-one () exhibits dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀ = 0.18 μM), a key target in diabetes therapy.
- JNJ 54166060 (), an imidazo[4,5-c]pyridine derivative, acts as a P2X7 receptor antagonist. Though it lacks an isoxazole ring, its fused heterocyclic core and methanone group highlight the importance of rigid aromatic systems in receptor binding. The thiophene moiety in the target compound may offer distinct pharmacokinetic advantages (e.g., metabolic stability) over fluorophenyl groups in JNJ 54166060 .
Table 1: Structural and Functional Comparison
Thiophene-Containing Analogs
Thiophene rings are common in antimicrobial and anti-inflammatory agents. For instance:
- Spiro-thiazolinone derivatives () with thieno[3,2-c]pyridine sulfonyl groups demonstrated moderate to good antibacterial activity (MIC values: 12.5–50 μg/mL) against Gram-positive and Gram-negative bacteria. The thiophene moiety in the target compound may similarly enhance membrane permeability or disrupt microbial enzymes .
- Compounds 11 and 25 (), featuring thieno[3,2-c]pyridine cores, showed enhanced platelet aggregation inhibition compared to standard drugs.
Table 2: Antimicrobial and Antiplatelet Activities
Methanone-Linked Heterocycles
The methanone bridge in the target compound is a critical linker in bioactive molecules:
- (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060) uses this group to connect aromatic and heterocyclic moieties, achieving nanomolar P2X7 antagonism. The target compound’s thiophene-methanone linkage may influence solubility or off-target interactions .
- Spiro-thiazolidines () with methanone groups exhibited antifungal activity against C. albicans (MIC: 25–50 μg/mL), suggesting that the target compound’s methanone-thiophene unit could similarly engage fungal targets .
Key Research Findings and Gaps
- Structural Insights : The isoxazole ring may confer greater metabolic stability compared to oxazole or imidazole analogs due to reduced susceptibility to oxidative degradation .
- Synthetic Feasibility : outlines methods for synthesizing complex spiro-heterocycles, which could be adapted for the target compound’s production .
Limitations: No explicit data on the target compound’s synthesis, pharmacokinetics, or bioactivity were found in the evidence. Future studies should prioritize empirical testing to validate hypothesized activities.
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone belongs to a class of heterocyclic compounds characterized by their diverse biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a fused isoxazole and pyridine ring system with a thiophene substituent. The unique structural elements contribute to its biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 241.27 g/mol |
| CAS Number | 2034487-60-8 |
Antimicrobial Properties
Research indicates that compounds with isoxazole and pyridine moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. A recent investigation evaluated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, with an EC50 value below 20 µM in both cell lines.
The proposed mechanisms of action for the biological activity of this compound include:
- Reactive Oxygen Species (ROS) Generation : Treatment with the compound resulted in elevated levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways within pathogens, disrupting their growth and survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of isoxazole-pyridine compounds. The results indicated that derivatives similar to this compound exhibited potent activity against resistant bacterial strains .
- Cancer Research : A clinical trial investigated the anticancer potential of this compound in combination with standard chemotherapy agents. Patients with advanced breast cancer showed improved outcomes when treated with this compound alongside conventional therapies .
Computational Studies
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. These studies suggest favorable interactions with key biological targets, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
